molecular formula C12H17NO B029503 1-Benzyl-4-hydroxypiperidine CAS No. 4727-72-4

1-Benzyl-4-hydroxypiperidine

Cat. No.: B029503
CAS No.: 4727-72-4
M. Wt: 191.27 g/mol
InChI Key: BPPZXJZYCOETDA-UHFFFAOYSA-N
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Description

Arginine vasotocin is a nonapeptide hormone found in non-mammalian vertebrates, including amphibians, reptiles, birds, and fish. It is considered the evolutionary precursor to arginine vasopressin and oxytocin in mammals. Arginine vasotocin plays a crucial role in regulating social behaviors, osmoregulation, reproductive physiology, and stress responses .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-hydroxypiperidine is the muscarinic acetylcholine receptor and the beta 2 adrenoceptor . These receptors play a crucial role in the nervous system, with the muscarinic acetylcholine receptor involved in various functions such as heart rate and smooth muscle contraction, and the beta 2 adrenoceptor primarily involved in smooth muscle relaxation and dilation of bronchial passages.

Mode of Action

This compound acts as an antagonist for the muscarinic acetylcholine receptor and an agonist for the beta 2 adrenoceptor . As an antagonist, it binds to the muscarinic acetylcholine receptor but does not activate it, thereby blocking the receptor and inhibiting the response. As an agonist for the beta 2 adrenoceptor, it binds to and activates the receptor, triggering a response.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-hydroxypiperidine has been used as a reactant in the synthesis of several biochemical compounds. It has been involved in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists . These interactions suggest that this compound may interact with enzymes and proteins involved in these pathways.

Molecular Mechanism

Its role in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists suggests that it may interact with these receptors, potentially influencing their activation or inhibition .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a solid substance with a boiling point of 127-128 °C/2 mmHg and a melting point of 61-63 °C .

Metabolic Pathways

Its role in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists suggests that it may be involved in pathways related to these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginine vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of arginine vasotocin typically follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Arginine vasotocin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Arginine vasotocin has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison:

    Uniqueness: Arginine vasotocin is unique in its dual role in regulating both social behaviors and osmoregulation in non-mammalian vertebrates. .

Arginine vasotocin’s evolutionary significance and diverse physiological roles make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-benzylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPZXJZYCOETDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197083
Record name 1-Benzylpiperidin-4-ol
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-72-4
Record name 1-Benzyl-4-hydroxypiperidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylpiperidin-4-ol
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Record name 4727-72-4
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Record name 1-Benzylpiperidin-4-ol
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Record name 1-benzylpiperidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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